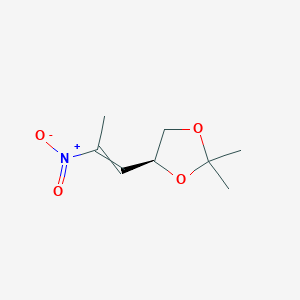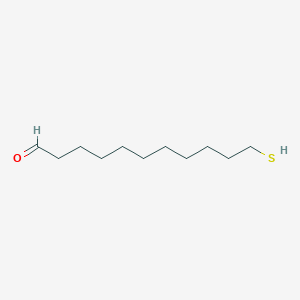
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane is a chemical compound with a complex structure that includes a dioxolane ring and a nitropropene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a nitroalkene with a dioxolane derivative. The reaction conditions often include the use of a base to facilitate the condensation reaction and may require specific temperature and solvent conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
Types of Reactions
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism by which (4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dioxolane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
相似化合物的比较
Similar Compounds
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
(4S)-2,2-Dimethyl-4-(2-nitroprop-1-en-1-yl)-1,3-dioxolane is unique due to its specific ring structure and the presence of the nitropropene moiety, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
182682-20-8 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
(4S)-2,2-dimethyl-4-(2-nitroprop-1-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H13NO4/c1-6(9(10)11)4-7-5-12-8(2,3)13-7/h4,7H,5H2,1-3H3/t7-/m0/s1 |
InChI 键 |
PCYHTTUIKGFHTO-ZETCQYMHSA-N |
手性 SMILES |
CC(=C[C@H]1COC(O1)(C)C)[N+](=O)[O-] |
规范 SMILES |
CC(=CC1COC(O1)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)



![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)


![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

